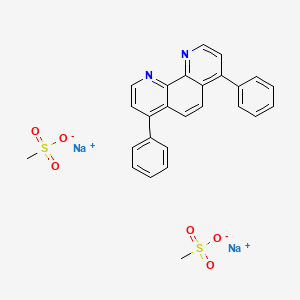
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate is an organic compound known for its unique chemical properties and applications. It is a derivative of 1,10-phenanthroline, characterized by the presence of two methyl groups and two phenyl groups attached to the phenanthroline core. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of styrene and pyridine to form 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and sulfonation reactions.
Purification: The product is purified through crystallization and filtration techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, iron, and cobalt.
Oxidation and Reduction: Participates in redox reactions, particularly in the presence of metal ions.
Substitution: Can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Metal Complexes: Formation of metal-ligand complexes.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Substituted Derivatives: Compounds with different functional groups replacing the sulfonate groups.
Aplicaciones Científicas De Investigación
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its ability to bind metal ions. The phenanthroline core forms a stable chelate with metal ions, which can then participate in various biochemical and chemical processes. This binding alters the electronic properties of the metal ions, facilitating redox reactions and other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Lacks the sulfonate groups but shares the phenanthroline core.
Bathocuproine: Another phenanthroline derivative used in similar applications.
Neocuproine: A related compound with different substituents on the phenanthroline core.
Uniqueness
Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate is unique due to its sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with a wider range of metal ions compared to its analogs .
Propiedades
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2.2CH4O3S.2Na/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;2*1-5(2,3)4;;/h3-16H,1-2H3;2*1H3,(H,2,3,4);;/q;;;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIRGDPRORCMCT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2Na2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)





![methyl (1R,15S,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyloxy)-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate](/img/structure/B8254630.png)

![2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoic acid;4-O-beta-D-Galactopyranosyl-D-gluconic Acid](/img/structure/B8254652.png)


![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254675.png)
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254681.png)
